2',3'-Dideoxyguanosine
Description
Overview of 2',3'-Dideoxyguanosine as a Nucleoside Analog
This compound (also known as ddG) is a synthetic nucleoside analog, a class of compounds that mimic natural nucleosides. chemimpex.com Structurally, it is a derivative of the natural purine (B94841) nucleoside, guanosine (B1672433). The defining feature of ddG and other dideoxynucleosides is the modification of the sugar moiety. ontosight.ai In this compound, the hydroxyl groups (-OH) at both the 2' and 3' positions of the deoxyribose sugar ring are replaced by hydrogen atoms. ontosight.aiwikipedia.org
This seemingly minor structural alteration has profound functional consequences. In cellular processes, particularly in the synthesis of nucleic acids like DNA, the 3'-hydroxyl group is essential for the formation of a phosphodiester bond, which links adjacent nucleotides together to elongate the DNA chain. wikipedia.orghuarenscience.com Because ddG lacks this 3'-OH group, its incorporation into a growing DNA strand by a DNA polymerase enzyme results in the immediate cessation of chain elongation. wikipedia.org This mechanism of action is known as chain termination. huarenscience.com
Inside a cell, ddG must first be converted into its active triphosphate form, this compound 5'-triphosphate (ddGTP). ontosight.ainih.gov This phosphorylation is carried out by host cell kinases. nih.gov Once formed, ddGTP can be recognized by viral enzymes like reverse transcriptase and competitively inhibit the incorporation of the natural nucleotide, dGTP, leading to the termination of viral DNA synthesis. medchemexpress.comnih.gov
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Synonyms | ddG, Dideoxyguanosine chemimpex.combiosynth.com |
| CAS Number | 85326-06-3 chemimpex.combiosynth.com |
| Molecular Formula | C₁₀H₁₃N₅O₃ chemimpex.com |
| Molecular Weight | 251.2 g/mol chemimpex.com |
| Appearance | White to off-white crystalline powder chemimpex.com |
| Purity | ≥ 99% (HPLC) chemimpex.com |
Historical Context of this compound in Antiviral Research
The exploration of dideoxynucleosides as antiviral agents began in the 1980s, a period marked by the urgent need for effective treatments for the Human Immunodeficiency Virus (HIV), the causative agent of Acquired Immunodeficiency Syndrome (AIDS). acs.org this compound emerged as a compound of significant interest due to its ability to inhibit HIV replication. nih.govcapes.gov.br Research demonstrated that ddG acts as a potent inhibitor of HIV's reverse transcriptase, a viral enzyme crucial for replicating the viral genome. nih.gov Its triphosphate form, ddGTP, acts as a chain terminator, halting the synthesis of viral DNA. nih.gov
Beyond HIV, the antiviral activity of ddG was investigated against other viruses, most notably the Hepatitis B virus (HBV). chemimpex.comnih.govresearchgate.net Studies showed that ddG could effectively inhibit the replication of hepadnaviruses. nih.govnih.gov For instance, it was shown to inhibit duck hepatitis B virus (DHBV) replication in a duck model, which serves as an important animal model for HBV infection. nih.govvirosin.org In vitro studies confirmed its activity against human HBV in hepatocyte-derived cells. nih.govoup.com Research indicated that ddG was a potent agent against HBV, diminishing viral replication by up to 95% in certain cell lines without impairing cellular growth. oup.com
Further studies explored the efficacy of ddG against various strains of HBV, including those resistant to other nucleoside analogs like lamivudine (B182088) (3TC) and adefovir. nih.gov The compound demonstrated similar antiviral activity against wild-type HBV and these resistant mutants, suggesting its potential as a valuable therapeutic agent. nih.gov
Table 2: Antiviral Activity of this compound Against Hepadnaviruses
| Virus | Cell Model | 50% Effective Concentration (EC₅₀) | Reference |
|---|---|---|---|
| Hepatitis B Virus (HBV) | Hepatocyte-derived cells | 0.3 ± 0.05 µmol/L | nih.govvirosin.org |
| Duck Hepatitis B Virus (DHBV) | Hepatocyte-derived cells | 6.82 ± 0.25 µmol/L | nih.govvirosin.org |
| Woodchuck Hepatitis Virus (WHV) | Hepatocyte-derived cells | 23.0 ± 1.5 µmol/L | nih.govvirosin.org |
Significance of this compound in Drug Development and Molecular Biology
The importance of this compound extends across both pharmaceutical development and fundamental molecular biology research.
In drug development , ddG has been a vital compound in the synthesis and design of antiviral medications. chemimpex.com Its potent activity against HIV and HBV made it a lead compound for the development of other nucleoside analogs. chemimpex.comnih.gov The understanding of its mechanism of action and metabolic pathways has been crucial for designing new drugs with improved efficacy and resistance profiles. nih.gov For example, research into fluorinated analogues and prodrugs of ddG aimed to enhance stability and cellular uptake. tandfonline.comresearchgate.net While ddG itself saw limited clinical use, its study paved the way for other successful dideoxynucleoside drugs like didanosine (B1670492) (ddI) and zalcitabine (B1682364) (ddC). It also continues to be explored in cancer research for its potential to inhibit tumor cell proliferation. chemimpex.com
In the realm of molecular biology , this compound and its triphosphate form (ddGTP) are indispensable tools. chemimpex.comontosight.ai The most prominent application is in the Sanger method of DNA sequencing. ontosight.aiwikipedia.org This technique relies on the chain-terminating property of dideoxynucleotides (ddNTPs), including ddGTP. ontosight.aiuni-regensburg.de By including ddGTP in a DNA synthesis reaction, the process is randomly terminated wherever a guanine (B1146940) (G) would be incorporated, generating a set of DNA fragments of different lengths. wikipedia.orguni-regensburg.de When separated by gel electrophoresis, the sequence of the DNA can be determined. wikipedia.org Beyond sequencing, ddGTP is used in various other molecular techniques, including:
Polymerase Chain Reaction (PCR) for mutation detection and genotyping. huarenscience.com
Enzyme mechanistic studies to investigate the function and kinetics of DNA polymerases. medchemexpress.comtrilinkbiotech.com
Genetic engineering and site-directed mutagenesis to create specific changes in DNA sequences to study gene function. ontosight.aihuarenscience.com
Diagnostic assays for the detection of viral infections and genetic mutations. chemimpex.com
The unique ability of this compound to act as a specific chain terminator has cemented its status as a cornerstone compound in both the development of life-saving drugs and the foundational techniques of modern molecular biology. chemimpex.comtrilinkbiotech.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-9-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O3/c11-10-13-8-7(9(17)14-10)12-4-15(8)6-2-1-5(3-16)18-6/h4-6,16H,1-3H2,(H3,11,13,14,17)/t5-,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCLZPNCLRLDXJC-NTSWFWBYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1CO)N2C=NC3=C2N=C(NC3=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1CO)N2C=NC3=C2N=C(NC3=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20234527 | |
| Record name | 2',3'-Dideoxyguanosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20234527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85326-06-3 | |
| Record name | Dideoxyguanosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85326-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2',3'-Dideoxyguanosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085326063 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2',3'-Dideoxyguanosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20234527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Mechanisms of Action
Cellular Uptake and Anabolism of 2',3'-Dideoxyguanosine
The journey of this compound from an extracellular prodrug to an intracellular active agent involves several key metabolic steps.
Following its uptake into lymphoid cells, this compound undergoes a series of phosphorylation events to become this compound triphosphate (ddGTP), its active metabolite. This process of anabolism is crucial for its antiviral efficacy. The conversion begins with the addition of a single phosphate (B84403) group to form this compound monophosphate (ddGMP).
Subsequent phosphorylation steps are catalyzed by cellular kinases. While direct enzymatic studies for the conversion of ddGMP to this compound diphosphate (B83284) (ddGDP) are not extensively detailed in the available literature, it is understood that guanylate kinase is responsible for the phosphorylation of guanosine (B1672433) monophosphate (GMP) to guanosine diphosphate (GDP). It is therefore inferred that guanylate kinase likely carries out the phosphorylation of ddGMP to ddGDP. researchhub.comnih.govwikipedia.org Following this, nucleoside diphosphate kinases, which are enzymes that catalyze the transfer of a phosphate group from a nucleoside triphosphate to a nucleoside diphosphate, are responsible for the final phosphorylation step, converting ddGDP to the active ddGTP. nih.gov
Table 1: Anabolic Phosphorylation of this compound
| Precursor | Enzyme (Inferred) | Product |
|---|---|---|
| This compound | Deoxycytidine Kinase / Cytosolic-5'-Nucleotidase | This compound Monophosphate (ddGMP) |
| This compound Monophosphate (ddGMP) | Guanylate Kinase | This compound Diphosphate (ddGDP) |
The initial and rate-limiting step in the activation of this compound is its conversion to ddGMP. Research has identified two key enzymes involved in this process: deoxycytidine kinase (dCK) and a cytosolic-5'-nucleotidase. The involvement of these two distinct enzymes provides alternative pathways for the activation of the drug, which can be significant in the context of drug resistance.
Inhibition of Viral Polymerases
The primary mechanism of action of this compound is the inhibition of viral DNA synthesis through the competitive inhibition of viral polymerases by its active form, ddGTP.
In the context of Human Immunodeficiency Virus Type 1 (HIV-1), ddGTP acts as a potent inhibitor of the viral enzyme reverse transcriptase (RT). This enzyme is essential for the conversion of the viral RNA genome into a double-stranded DNA copy, a crucial step in the viral replication cycle. mdpi.comyoutube.com The active site of HIV-1 RT has three conserved aspartate residues that coordinate two divalent metal ions, typically magnesium or manganese, which are essential for catalysis. researchgate.net ddGTP competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for binding to the active site of the reverse transcriptase. nih.govmdpi.com
The inhibitory effect of ddGTP is primarily due to its function as a chain terminator in the elongating viral DNA strand. wikipedia.org DNA synthesis by polymerases proceeds through the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing DNA chain and the 5'-phosphate of the incoming deoxynucleoside triphosphate (dNTP). wikipedia.orgnih.gov
This compound and its phosphorylated metabolites lack the crucial 3'-hydroxyl group on the dideoxyribose sugar moiety. wikipedia.org When HIV-1 reverse transcriptase incorporates ddGTP into the nascent DNA strand, the absence of this 3'-hydroxyl group makes it impossible for the enzyme to catalyze the formation of a phosphodiester bond with the next incoming dNTP. wikipedia.orgnih.gov This results in the immediate and irreversible termination of DNA chain elongation, thereby halting the process of reverse transcription. wikipedia.orgquora.com The crystal structure of HIV-1 RT in complex with DNA and a dNTP analog reveals that the binding of the incoming nucleotide is accompanied by conformational changes in the enzyme, and the lack of a 3'-OH group in an incorporated dideoxynucleotide prevents the subsequent nucleophilic attack required for chain extension. mdpi.com
Table 2: Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| This compound | ddG |
| This compound Monophosphate | ddGMP |
| This compound Diphosphate | ddGDP |
| This compound Triphosphate | ddGTP |
| Deoxyguanosine Triphosphate | dGTP |
| Guanosine Monophosphate | GMP |
| Guanosine Diphosphate | GDP |
| Deoxycytidine Kinase | dCK |
| Tenofovir-diphosphate | TFV-DP |
Mechanism of Reverse Transcriptase Inhibition in HIV-1
Competitive Inhibition with Natural Deoxynucleoside Triphosphates (dNTPs)
The triphosphate form of this compound, ddGTP, functions as a competitive inhibitor of the natural substrate, deoxyguanosine triphosphate (dGTP), for the catalytic site of DNA polymerases. nih.gov This competition is a critical aspect of its mechanism of action. The inhibitory effect is contingent on the relative concentrations of ddGTP and the corresponding natural dNTP. nih.gov Studies have shown that the inhibitory power of ddNTPs, including ddGTP, on DNA polymerase alpha is significant, particularly in the presence of manganese ions (Mn2+). nih.gov The inhibition is not a result of enzyme inactivation but a direct competition with the natural deoxynucleoside triphosphate that has the same base. nih.gov
This competitive inhibition has been demonstrated in various systems. For instance, with DNA polymerase alpha, ddGTP competitively inhibited the incorporation of radiolabeled dGTP into DNA. nih.gov The inhibition constants (Ki) for ddGTP were found to be as low as 0.035 µM and 0.044 µM with different template-primers, indicating a high affinity of the inhibitor for the enzyme. nih.gov
Inhibition of Hepatitis B Virus (HBV) DNA Polymerase
This compound has demonstrated potent activity against the Hepatitis B virus (HBV) by targeting its DNA polymerase, an enzyme essential for the viral replication cycle. nih.gov The active form of the drug, ddGTP, interferes with the reverse transcription process, a key step in the replication of HBV.
The primary mechanism of ddG's anti-HBV activity is the suppression of reverse transcription. nih.gov The HBV polymerase, which has reverse transcriptase activity, is responsible for synthesizing viral DNA from a pregenomic RNA template. nih.gov The incorporation of ddGTP into the nascent viral DNA chain leads to premature termination, thereby inhibiting the completion of the viral genome. nih.gov Studies have shown that ddG can diminish viral replication by up to 95% in cell culture models. nih.gov This inhibition occurs at a very early stage of reverse transcription. nih.gov It has been demonstrated that ddGTP can directly bind to the HBV polymerase, which blocks the initial steps of DNA replication. nih.govsigmaaldrich.com
While ddG effectively halts DNA synthesis, its impact on viral RNA is less direct. Northern blot analysis in studies with HBV-producing cells treated with ddG revealed no significant difference in the pregenomic viral RNA profile. nih.gov This suggests that the transcription of viral RNA is not the primary target of the compound. However, the potent inhibition of reverse transcription leads to a situation where viral replication is stalled after the production of RNA, which could indirectly lead to an accumulation of viral RNA species that are not successfully reverse transcribed into DNA.
Inhibition of DNA Polymerase Alpha by ddGTP
The triphosphate of this compound, ddGTP, exhibits a complex interaction with the cellular enzyme DNA polymerase alpha. nih.gov Its effect is not merely that of a simple inhibitor but is dependent on its concentration and the presence of specific divalent cations. nih.gov
Research has revealed that ddGTP can act as both an inhibitor and a substrate for DNA polymerase alpha. nih.gov At low concentrations (less than 1 µM), particularly in the presence of Mn2+, ddGTP strongly inhibits the activity of DNA polymerase alpha. nih.gov This inhibition is due to competition with the natural substrate, dGTP, at the enzyme's binding site. nih.gov However, as the concentration of ddGTP increases (greater than 1 µM), it can be incorporated into the DNA chain as a substrate. nih.gov
The role of ddGTP in relation to DNA polymerase alpha is highly dependent on its concentration. At low concentrations, its primary function is inhibitory, competitively blocking the binding of dGTP. nih.gov In this scenario, the incorporation of ddGTP into the DNA product is not detectable. nih.gov Conversely, at higher concentrations, ddGTP can be utilized as a substrate by the enzyme, leading to its incorporation into the growing DNA strand and subsequent chain termination. nih.gov Under certain conditions with magnesium ions (Mg2+) as the divalent cation, the maximum incorporation rate of ddGTP reached 14.5% compared to the natural substrate dGTP. nih.gov This demonstrates the nuanced and concentration-dependent nature of its interaction with DNA polymerase alpha. nih.gov
Data Tables
Table 1: Inhibitory Constants (Ki) of ddGTP for DNA Polymerase Alpha
| Template-Primer | Ki (µM) |
| Activated DNA | 0.035 nih.gov |
| (dC)n.(dG)12-18 | 0.044 nih.gov |
Table 2: Effect of ddGTP Concentration on DNA Polymerase Alpha
| ddGTP Concentration | Primary Role | Divalent Cation | Observation |
| < 1 µM | Inhibitor | Mn2+ | Strong inhibition of enzyme activity, no detectable incorporation. nih.gov |
| > 1 µM | Substrate | Mg2+ | Efficient incorporation into DNA, reaching up to 14.5% of dGTP incorporation rate. nih.gov |
Inhibition of RNA Polymerase and Other Enzymes by ddGTP
This compound 5'-triphosphate (ddGTP), the active triphosphate form of this compound, functions as a notable inhibitor of certain cellular enzymes, particularly DNA polymerases. The primary mechanism of inhibition involves competitive binding and chain termination. wikipedia.org Lacking a hydroxyl group at the 3' position of its ribose sugar, ddGTP, once incorporated into a growing DNA strand by a polymerase, prevents the formation of a phosphodiester bond with the next incoming nucleotide. wikipedia.org This action effectively halts the elongation of the nucleic acid chain. wikipedia.org
While the most studied interactions are with reverse transcriptases and DNA polymerases, the inhibitory action of dideoxynucleotides can extend to other enzymes involved in nucleic acid synthesis. For instance, the activity of DNA polymerase alpha is strongly inhibited by low concentrations of ddGTP. nih.gov This inhibition is competitive with the natural substrate, deoxyguanosine triphosphate (dGTP). nih.gov Research has shown that ddGTP can act as either an inhibitor or a substrate for DNA polymerase alpha, depending on its concentration and the presence of specific divalent cations like Mn2+ or Mg2+. nih.gov At low concentrations (less than 1 microM) in the presence of Mn2+, ddGTP acts as a potent competitive inhibitor, while at higher concentrations (greater than 1 microM) with Mg2+, it can be incorporated as a substrate, leading to chain termination. nih.gov
The inhibitory properties of ddGTP are summarized in the table below, highlighting its competitive nature against the natural substrate dGTP for DNA polymerase alpha.
| Enzyme | Template/Primer | Divalent Cation | Inhibitor | Natural Substrate | Inhibition Constant (Ki) | Mechanism of Action |
| DNA Polymerase Alpha | Activated DNA | Mn2+ | ddGTP | dGTP | 0.035 µM | Competitive Inhibition |
| DNA Polymerase Alpha | (dC)n.(dG)12-18 | Mn2+ | ddGTP | dGTP | 0.044 µM | Competitive Inhibition |
Interaction with Telomerase Activity
Telomerase is a specialized reverse transcriptase that maintains the length of telomeres, the protective caps (B75204) at the ends of chromosomes. pitt.edunih.gov This enzyme synthesizes telomeric DNA repeats using its own RNA component as a template. mdpi.com The activity of telomerase is crucial for cell proliferation and is a key target in cancer research. pitt.edunih.gov this compound, through its triphosphate form ddGTP, has been identified as an inhibitor of telomerase. acs.orgsigmaaldrich.com Its mechanism of action is consistent with its role as a chain terminator, where its incorporation into the growing telomeric DNA strand prevents further extension. pitt.eduacs.org
Inhibition of Human Telomerase by ddGTP
The triphosphate derivative, ddGTP, serves as a potent inhibitor of human telomerase. acs.org As telomerase synthesizes the G-rich telomeric repeats, it utilizes deoxyribonucleoside triphosphates (dNTPs) as substrates. acs.org ddGTP, being an analog of dGTP, can be incorporated into the nascent DNA strand. pitt.edu However, due to the absence of the 3'-hydroxyl group, the subsequent addition of the next nucleotide is blocked, leading to the termination of telomere elongation. wikipedia.orgpitt.edu This chain-terminating property makes ddGTP an effective tool for studying telomerase activity and a potential lead for therapeutic development. acs.org The inhibitory effect is direct, and its presence can prevent the characteristic elongation of telomere substrate primers in biochemical assays. acs.org
Stereoselectivity of Telomerase for Nucleotide Substrates
Telomerase exhibits a degree of stereoselectivity when it comes to its nucleotide substrates. The enzyme must correctly select the proper nucleotide from a pool of structurally similar molecules to ensure the integrity of the telomeric sequence. nih.govnih.gov This selection process includes discrimination based on the sugar moiety of the nucleotide. nih.gov
Research into the chirality of deoxyribonucleoside 5'-triphosphates has provided insights into this selectivity. For instance, the L-enantiomer of dGTP (L-dGTP), a stereoisomer of the natural D-form, has been studied for its effect on human telomerase activity. L-dGTP was found to have a weak inhibitory effect on HeLa cell telomerase, with a reported IC50 value of 200 µM in the presence of 10 µM dGTP. nih.gov This suggests that while telomerase can interact with nucleotide stereoisomers, its affinity and processing of these analogs are significantly different from the natural substrates. nih.gov The enzyme's active site, particularly a feature known as the "steric gate," plays a crucial role in discriminating between different sugar structures, such as those found in ribonucleotides versus deoxyribonucleotides, and likely contributes to the observed selectivity against analogs like L-dGTP. nih.govnih.gov
The inhibitory effects of L-dGTP on human telomerase are detailed in the following table.
| Cell Line | Inhibitor | Natural Substrate Concentration | IC50 of Inhibitor |
| HeLa | L-dGTP | 10 µM dGTP | 200 µM |
Antiviral Efficacy and Spectrum of Activity
Anti-HIV Activity of 2',3'-Dideoxyguanosine
This compound exhibits inhibitory effects against HIV-1, the primary causative agent of Acquired Immunodeficiency Syndrome (AIDS). Its potency has been evaluated in various human cell lines susceptible to HIV infection.
Potency in Human Lymphocytes and T-Cell Lines
Research has demonstrated the anti-HIV activity of this compound in cultured human T-cell lines. In studies involving H-9 and MT-2 cells, the compound showed an effective dose for 50% inhibition (ED₅₀) in the range of 0.1 to 1.0 µM nih.gov. This indicates its capacity to suppress HIV replication in these cellular models at micromolar concentrations.
Table 1: Anti-HIV Activity of this compound in T-Cell Lines
| Cell Line | 50% Effective Dose (ED₅₀) | Reference |
|---|---|---|
| H-9 | 0.1 - 1.0 µM | nih.gov |
| MT-2 | 0.1 - 1.0 µM | nih.gov |
Activity Against NRTI-Resistant HIV-1 Strains
Detailed research findings specifically quantifying the in vitro activity of this compound against common nucleoside reverse transcriptase inhibitor (NRTI)-resistant HIV-1 strains are not extensively available in the public domain.
Specific data, such as fold-change in susceptibility or IC₅₀ values, for this compound against HIV-1 variants carrying the K65R, L74V, or M184V resistance mutations were not identified in the performed searches. While these mutations are known to confer resistance to other purine (B94841) nucleoside analogs, the precise impact on the efficacy of this compound has not been detailed.
Information regarding the efficacy of this compound against HIV-1 strains harboring Thymidine (B127349) Analog Mutations (TAMs), such as M41L, D67N, K70R, L210W, T215Y/F, and K219Q/E, is not available in the reviewed literature. TAMs are known to cause broad cross-resistance to various nucleoside analogs, but the specific susceptibility of these mutants to this compound remains uncharacterized.
Anti-HBV Activity of this compound
This compound has demonstrated significant inhibitory activity against the Hepatitis B Virus, a DNA virus that causes liver inflammation and can lead to chronic liver disease.
In Vitro Inhibition of HBV Replication in Hepatocyte-Derived Cells
Studies utilizing hepatocyte-derived cell lines have confirmed the potent anti-HBV properties of this compound. In the Hep G2-derived 2.2.15 cell line, which actively produces HBV, this compound was found to be the most potent agent among several tested dideoxynucleosides, diminishing viral replication by up to 95% nih.gov.
Further quantitative analysis in the tetracycline-inducible HepAD38 cell line, which supports genotype D HBV replication, established a 50% effective concentration (EC₅₀) of 0.3 ± 0.05 µmol/L for this compound nih.govstanford.edu. The compound was also shown to effectively inhibit other hepadnaviruses, including duck hepatitis B virus (DHBV) and woodchuck hepatitis virus (WHV), with EC₅₀ values of 6.82 ± 0.25 µmol/L and 23.0 ± 1.5 µmol/L, respectively nih.govstanford.edu. Importantly, using a transient transfection assay, this compound demonstrated similar antiviral activity against wild-type HBV as well as lamivudine-resistant (rtA181V) and adefovir-resistant (rtN236T) mutants stanford.edu.
Table 2: In Vitro Anti-Hepadnavirus Activity of this compound
| Virus | Cell Line | 50% Effective Concentration (EC₅₀) | Reference |
|---|---|---|---|
| Hepatitis B Virus (HBV) | HepAD38 | 0.3 ± 0.05 µmol/L | nih.govstanford.edu |
| Duck Hepatitis B Virus (DHBV) | Dstet5 | 6.82 ± 0.25 µmol/L | nih.govstanford.edu |
| Woodchuck Hepatitis Virus (WHV) | WH6-A3 | 23.0 ± 1.5 µmol/L | nih.govstanford.edu |
In Vivo Efficacy in Animal Models of HBV Infection (e.g., Duck, Woodchuck)
The antiviral activity of this compound (ddG) and its derivatives has been substantiated in key animal models that mimic human chronic HBV infection. The duck and woodchuck models are crucial for evaluating the in vivo potential of anti-HBV nucleoside analogues.
Studies utilizing the duck model have demonstrated that this compound can effectively inhibit the replication of the duck hepatitis B virus (DHBV), which is structurally and replicationally similar to human HBV. nih.govnih.gov A fluorinated analog, 2',3'-dideoxy-3'-fluoroguanosine (FLG), has also shown potent anti-DHBV effects. In vivo treatment of DHBV-infected ducklings with FLG resulted in a reduction of DHBV DNA replication by over 90%. asm.org While the treatment effectively suppresses viral replication, the virus may rebound after the cessation of therapy, indicating that the compound is a potent inhibitor but may not completely eradicate the virus. nih.gov
In the woodchuck model, which is considered a robust model for studying HBV pathogenesis and antiviral therapies, derivatives of this compound have also been evaluated. A prodrug of 3′-fluoro-2′,3′-dideoxyguanosine, known as Lagociclovir valactate, demonstrated a rapid and significant reduction in woodchuck hepatitis virus (WHV) DNA levels. nih.govmdpi.com Furthermore, in vitro studies have confirmed that this compound is an effective inhibitor of WHV replication in hepatocyte-derived cells. nih.govnih.gov
Table 1: Summary of In Vivo Efficacy in Animal Models
| Animal Model | Compound Derivative | Key Finding | Reference |
|---|---|---|---|
| Duck | 2',3'-dideoxy-3'-fluoroguanosine (FLG) | Reduced DHBV DNA replication by over 90%. | asm.org |
| Duck | This compound (ddG) | Demonstrated inhibition of DHBV replication in vivo. | nih.govnih.gov |
| Woodchuck | Lagociclovir valactate (Prodrug of FLG) | Caused rapid and pronounced reduction in WHV DNA. | nih.govmdpi.com |
Activity Against HBV Mutants (e.g., 3TC-resistant, Adefovir-resistant)
A critical aspect of any new anti-HBV agent is its ability to remain effective against viral mutants that have developed resistance to existing therapies. This compound and its analogs have shown promise in this regard, retaining activity against strains resistant to common nucleoside/nucleotide analogs like lamivudine (B182088) (3TC) and adefovir.
In vitro transient transfection assays have shown that this compound exhibits similar antiviral activity against wild-type HBV and mutants carrying the rtA181V (a 3TC-resistance mutation) or the rtN236T (an adefovir-resistance mutation) substitutions. nih.govnih.gov This suggests that the mechanism of action of ddG is not significantly impacted by the mutations that confer resistance to these other drugs.
Further studies on the fluorinated analog, 2',3'-dideoxy-3'-fluoroguanosine (FLG), reinforce these findings. FLG was found to inhibit the replication of wild-type, lamivudine-resistant, adefovir-resistant, and even lamivudine-plus-adefovir-resistant HBV mutants with comparable efficiency. nih.gov The 50% inhibitory concentrations (IC50) for FLG remained largely consistent across these different viral strains, indicating a lack of cross-resistance. nih.gov This is particularly important as the emergence of multidrug-resistant HBV strains presents a significant clinical challenge. nih.gov
Table 2: In Vitro Activity of 2',3'-dideoxy-3'-fluoroguanosine (FLG) Against Drug-Resistant HBV Mutants
| HBV Strain | IC50 of FLG (µM) |
|---|---|
| Wild-Type (wt) | 9 ± 2.5 |
| Lamivudine-Resistant (3TC-R) | 8 ± 3.8 |
| Adefovir-Resistant (PMEA-R) | 13 ± 3.4 |
| 3TC + Adefovir-Resistant (3TC+PMEA-R) | 15 ± 6.8 |
Data derived from in vitro studies in Huh7 cells. nih.gov
Broad-Spectrum Antiviral Potential
Beyond its activity against hepadnaviruses, this compound has demonstrated a broader spectrum of antiviral potential, notably against retroviruses. The compound was investigated early on as a potential agent against the human immunodeficiency virus (HIV). nih.gov
Research has confirmed the anti-HIV activity of this compound in various human cell lines. nih.gov This activity is consistent with the mechanism of action for many dideoxynucleosides, which act as chain terminators during the reverse transcription process—a critical step in the replication cycle of both retroviruses like HIV and hepadnaviruses like HBV. nih.govnih.gov
The compound's efficacy against multiple distinct viruses underscores its potential as a broad-spectrum antiviral agent. Its demonstrated activity against different hepadnaviruses—including human HBV, duck hepatitis B virus (DHBV), and woodchuck hepatitis virus (WHV)—further solidifies its profile as an inhibitor of this viral family. nih.govnih.gov
Prodrug Strategies and Analogue Development
Development of 2',3'-Dideoxyguanosine Prodrugs
Prodrugs are inactive or less active derivatives of a parent drug that are converted into the active form in the body. This approach is a valuable strategy to overcome limitations such as poor solubility, instability, and lack of tissue-specific delivery. For this compound, prodrug development has been a key area of investigation.
A significant challenge in the development of nucleoside analogs like this compound is achieving desirable physicochemical properties for effective drug delivery. Prodrug strategies can be employed to enhance stability, increase lipophilicity for better membrane permeability, and improve aqueous solubility for formulation purposes.
Common approaches to modify these properties include the formation of ester prodrugs. scirp.orgjohronline.com By attaching various promoieties to the parent drug, its solubility and stability can be significantly altered. For instance, the attachment of amino acids to a drug can increase its aqueous solubility. nih.gov Lipophilic prodrugs can be created by adding lipid moieties, which can enhance absorption and alter the drug's distribution in the body. nih.govdovepress.com While specific ester or simple lipophilic prodrugs of this compound designed solely for these purposes are not extensively detailed in readily available literature, the general principles of prodrug design are applicable. johronline.comnih.govnih.gov For example, esterification of the 5'-hydroxyl group of this compound could temporarily mask its polarity, thereby increasing its lipophilicity and potential for passive diffusion across cell membranes. Subsequent hydrolysis by cellular esterases would then release the active compound intracellularly.
The ProTide approach is another sophisticated prodrug strategy that involves creating phosphoramidate (B1195095) derivatives of nucleosides. nih.gov This method has been successful for other antiviral nucleosides, as it facilitates the delivery of the monophosphorylated form of the drug into the cell, bypassing the often inefficient initial phosphorylation step. nih.gov
Given that the liver is the primary site of hepatitis B virus (HBV) replication, designing prodrugs that specifically target this organ is a highly attractive therapeutic strategy. nih.gov This approach aims to maximize the antiviral effect at the site of infection while minimizing potential systemic toxicity. nih.gov
One successful liver-targeting strategy has been the synthesis of phosphatidyl-dideoxyguanosine derivatives. These are lipophilic prodrugs where a phospholipid moiety is attached to the this compound molecule. This modification leverages the natural biodistribution of lipids to the liver.
Research has demonstrated that these phosphatidyl-dideoxyguanosine conjugates exhibit significant anti-HBV activity. The design of these prodrugs is based on the principle that the lipid component will facilitate uptake by liver cells. Once inside the hepatocyte, cellular enzymes are expected to cleave the phospholipid carrier, releasing the active this compound to exert its antiviral effect. This targeted delivery mechanism is anticipated to increase the concentration of the antiviral agent in the liver, thereby enhancing its efficacy against HBV.
Liver-Targeted Prodrugs for Hepatitis B Therapy
Synthesis and Evaluation of this compound Analogs
The synthesis and evaluation of analogs of this compound represent a crucial avenue of research aimed at improving its antiviral profile. By modifying the structure of the parent compound, researchers seek to enhance potency, broaden the spectrum of activity, and overcome drug resistance.
The introduction of fluorine into nucleoside analogs is a well-established strategy in medicinal chemistry to enhance metabolic stability and biological activity. mdpi.com In the context of this compound, fluorination has been explored to create more potent antiviral agents.
The synthesis of these fluorinated analogs often involves multi-step processes, starting from readily available precursors like guanosine (B1672433). nih.govtandfonline.com The strategic introduction of the fluorine atom at specific positions of the sugar moiety is a key challenge in their synthesis. nih.govtandfonline.com
Carbocyclic analogs are nucleoside derivatives in which the oxygen atom of the furanose ring is replaced by a methylene (B1212753) group. nih.gov This modification confers greater stability against enzymatic cleavage, a common mechanism of inactivation for many nucleoside drugs. Carbovir (B1146969) is a significant carbocyclic analog related to this compound.
Carbovir is a potent and selective inhibitor of the human immunodeficiency virus (HIV). nih.gov Its mechanism of action involves intracellular phosphorylation to carbovir triphosphate, which then inhibits the HIV reverse transcriptase. nih.gov The synthesis of Carbovir can be achieved from a carbocyclic precursor, highlighting a different synthetic approach compared to traditional nucleoside synthesis. nih.govresearchgate.net While primarily known for its anti-HIV activity, the development of Carbovir showcases the potential of carbocyclic modifications to create robust antiviral agents. nih.govnih.gov
Carbocyclic Analogs (e.g., Carbovir)
Anti-HIV Activity and Mechanism of Carbovir Triphosphate
Carbovir triphosphate is the active metabolite of abacavir, a potent carbocyclic nucleoside analogue that selectively inhibits HIV-1 replication. nih.govnih.gov Once metabolized within the cell, Carbovir triphosphate acts as a competitive inhibitor of the HIV-1 reverse transcriptase (RT). nih.gov Its mechanism of action involves its incorporation into the growing viral DNA chain, leading to chain termination. This is because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond. nih.govimmunopaedia.org.za
While effective against wild-type HIV-1, the M184V mutation in the reverse transcriptase enzyme can confer resistance to abacavir. nih.govnih.gov Studies have shown that this mutation reduces the efficiency of Carbovir triphosphate's incorporation by the mutant reverse transcriptase compared to the natural substrate, dGTP. nih.gov Interestingly, pre-steady-state kinetic analyses have revealed that Carbovir triphosphate is a relatively poor substrate for even the wild-type HIV-1 RT when compared to the natural dGTP. nih.gov This has prompted further research into structurally related analogues to improve incorporation efficiency and overcome resistance. nih.gov
| Compound | Target Enzyme | Mechanism of Action | Effect of M184V Mutation |
| Carbovir triphosphate | HIV-1 Reverse Transcriptase | Chain termination of DNA synthesis | Decreased utilization efficiency |
3'-Azido-2',3'-Dideoxyguanosine and its 6-Modified Analogs
Antiviral Properties and Mechanism of Action of 3'-Azido-ddG
3'-Azido-2',3'-dideoxyguanosine (3'-Azido-ddG), also known as azidothymidine (AZT) in its thymidine (B127349) analogue form, demonstrates potent antiviral activity. For its antiviral action to occur, it must be intracellularly phosphorylated to its triphosphate form, 3'-azido-ddGTP. nih.gov This active metabolite then acts as a specific DNA chain terminator. nih.govfrenoy.eu By incorporating into the viral DNA during reverse transcription, it halts further elongation of the DNA chain, thereby inhibiting viral replication. frenoy.eunih.gov The presence of the azido (B1232118) group at the 3' position prevents the formation of a phosphodiester bond with the next incoming nucleotide. nih.gov
Substrate Mimicry of 6-Modified-3'-azido-ddGTPs as Adenosine (B11128) Analogs
Research into the structure-activity relationship of 3'-azido-ddG has led to the development of 6-modified analogues. nih.gov A surprising discovery was that HIV-1 reverse transcriptase recognizes these 6-modified-3'-azido-ddGTPs not as guanosine analogues, but as adenosine analogues. nih.govresearchgate.net Consequently, the reverse transcriptase incorporates these molecules opposite thymine (B56734) bases in the viral DNA template. nih.gov This incorporation effectively terminates DNA chain synthesis. nih.govresearchgate.net This "substrate mimicry" provides a novel avenue for designing potent reverse transcriptase inhibitors. nih.gov Among these, 3′-azido-2,6-diaminopurine triphosphate was found to be incorporated as efficiently as the natural substrate dATP and 3'-azido-ddATP by wild-type HIV-1 RT. nih.gov
| Analog | Modification | Substrate Mimicry | Mechanism of Action |
| 6-Modified-3'-azido-ddGTPs | Modification at the 6-position of the purine (B94841) base | Recognized as adenosine analogs | Incorporation opposite thymine, leading to chain termination |
| 3′-azido-2,6-diaminopurine triphosphate | Diaminopurine base | Recognized as an adenosine analog | Efficient incorporation by HIV-1 RT |
Combination Therapies and Synergistic Effects
Interaction with Ribavirin (B1680618)
The combination of 2',3'-dideoxynucleosides with other antiviral agents has been explored to enhance their therapeutic effects. Studies examining the interaction between various 2',3'-dideoxynucleosides and ribavirin on HIV-1 replication have yielded interesting results. It was observed that ribavirin enhances the antiviral activity of purine 2',3'-dideoxynucleosides, which include 2',3'-dideoxyadenosine (B1670502) and this compound. nih.gov This potentiation of the anti-HIV activity of purine analogues like DDI (2',3'-dideoxyinosine) by ribavirin has been demonstrated both in vitro and in vivo. nih.gov Conversely, ribavirin has been shown to antagonize the antiviral effects of pyrimidine (B1678525) 2',3'-dideoxynucleosides. nih.gov
| 2',3'-Dideoxynucleoside Class | Interaction with Ribavirin | Outcome |
| Purine (e.g., this compound) | Synergistic | Enhanced antiviral activity |
| Pyrimidine | Antagonistic | Reduced antiviral activity |
Preclinical and Translational Research
In Vitro Studies on Cellular Models
The preclinical evaluation of 2',3'-dideoxyguanosine (ddG) in various cellular models has been crucial in elucidating its antiviral potential and mechanism of action. In vitro studies have demonstrated its activity against different viruses, particularly human immunodeficiency virus (HIV) and hepadnaviruses.
Initial investigations focused on the anti-HIV activity of ddG. In human T-cell lines such as H-9 and MT-2, this compound demonstrated notable anti-HIV activity, with a 50% effective dose (ED50) ranging from 0.1 to 1.0 µM. nih.gov Interestingly, the antiviral effect of ddG was not reversed by the presence of excess natural purine (B94841) nucleosides like guanosine (B1672433) or deoxyguanosine, suggesting a distinct mechanism of action. nih.gov
Further cellular pharmacology studies in H-9 cells explored the metabolism of ddG. These studies revealed that the intracellular concentration of radioactively labeled ddG was significantly higher than the extracellular concentration. nih.gov However, the active triphosphate form, dideoxyguanosine triphosphate (ddGTP), was not detected even after prolonged incubation with effective anti-HIV concentrations of the parent compound. nih.gov This finding has raised questions about the precise role of ddGTP in the anti-HIV activity of this compound. nih.gov
The antiviral spectrum of this compound extends to hepadnaviruses, as demonstrated in hepatocyte-derived cell lines. The compound effectively inhibits the replication of human hepatitis B virus (HBV), duck hepatitis B virus (DHBV), and woodchuck hepatitis virus (WHV) in a dose-dependent manner. nih.govnih.gov The 50% effective concentrations (EC50) were determined to be 0.3 ± 0.05 µM for HBV, 6.82 ± 0.25 µM for DHBV, and 23.0 ± 1.5 µmol/L for WHV. nih.govnih.gov
Mechanistically, ddG's anti-HBV activity is consistent with that of other hepadnaviral DNA polymerase inhibitors. It does not affect the levels of intracellular viral RNA but leads to the accumulation of a shorter viral RNA species, which is believed to be a result of RNase H cleavage of pregenomic RNA (pgRNA). nih.govnih.gov Importantly, in transient transfection assays, this compound showed comparable antiviral activity against wild-type HBV and lamivudine- and adefovir-resistant mutants. nih.govnih.gov
| Virus | Cell Line | Activity Metric | Value | Reference |
|---|---|---|---|---|
| HIV | H-9 and MT-2 | ED50 | 0.1 - 1.0 µM | nih.gov |
| HBV | Hepatocyte-derived cells | EC50 | 0.3 ± 0.05 µM | nih.govnih.gov |
| DHBV | Hepatocyte-derived cells | EC50 | 6.82 ± 0.25 µM | nih.govnih.gov |
| WHV | Hepatocyte-derived cells | EC50 | 23.0 ± 1.5 µmol/L | nih.govnih.gov |
In Vivo Studies in Animal Models
While extensive in vivo data for this compound in a wide range of animal models are not broadly available in the public domain, a key study has demonstrated its efficacy in a relevant animal model for hepatitis B virus infection. The duck model of HBV infection, which utilizes the closely related duck hepatitis B virus (DHBV), has served as a valuable tool for the preclinical assessment of antihepadnaviral agents.
In this model, this compound has been shown to inhibit the replication of DHBV in vivo. nih.gov This finding is significant as it provides evidence that the potent in vitro antihepadnaviral activity of the compound can be translated into an in vivo setting. The duck model is a well-established system for studying the pathogenesis of hepadnavirus infection and for evaluating the efficacy of antiviral therapies.
The positive results in the DHBV duck model suggest that this compound can effectively suppress hepadnavirus replication in a living organism. However, it is important to note that more comprehensive preclinical studies in various animal models would be necessary to fully characterize the pharmacokinetic profile and long-term efficacy of the compound before it could be considered for human clinical trials.
| Animal Model | Virus | Key Finding | Reference |
|---|---|---|---|
| Duck | Duck Hepatitis B Virus (DHBV) | Demonstrated inhibition of viral replication in vivo | nih.gov |
Considerations for Future Therapeutic Development
The preclinical data for this compound indicate its potential as an antiviral agent, particularly against HIV and hepadnaviruses. However, several considerations are crucial for its future therapeutic development. One of the primary challenges for nucleoside analogs, including ddG, is their metabolic stability and potential for the development of viral resistance.
Furthermore, the development of analogs of this compound could lead to compounds with improved antiviral activity or a better resistance profile. The observation that ddG is effective against lamivudine- and adefovir-resistant HBV mutants is a positive indicator for its potential role in combination therapies or as a second-line treatment. nih.govnih.gov
Future research should focus on a more detailed characterization of the metabolic pathways of this compound to better understand the formation and intracellular concentration of its active triphosphate form. Additionally, comprehensive long-term efficacy and resistance studies in relevant animal models are necessary to fully assess its therapeutic potential. The development of novel formulations or delivery systems could also be explored to optimize its therapeutic index.
Research Methodologies and Analytical Approaches
High-Performance Liquid Chromatography (HPLC) for Detection and Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the detection and quantification of 2',3'-Dideoxyguanosine (ddG) and its metabolites in biological matrices. This analytical method offers high resolution and sensitivity, crucial for pharmacokinetic and metabolic studies. A common approach involves paired-ion, reverse-phase HPLC. In a typical setup, samples such as plasma, urine, or cerebrospinal fluid are first prepared using solid-phase extraction to concentrate the analyte and remove interfering substances. An internal standard, such as 2'-Deoxyguanosine, is often added prior to extraction to ensure accuracy and precision.
The extracted samples are then injected onto a C18 reverse-phase column. The separation is achieved using an isocratic mobile phase, which might contain an ion-pairing reagent like heptafluorobutyric acid to improve the retention and resolution of the polar nucleoside analogs. Acetonitrile is commonly included in the mobile phase. Detection is typically performed using a UV detector, with the wavelength set to maximize the absorbance of the guanosine (B1672433) chromophore (around 252 nm). This method allows for the separation and quantification of ddG from its potential metabolites and endogenous nucleosides. The lower limit of detection for similar dideoxynucleosides using this type of method can be in the sub-micromolar range, demonstrating its suitability for analyzing physiologically relevant concentrations.
| Parameter | Condition |
|---|---|
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Isocratic mixture of aqueous buffer with an ion-pairing agent (e.g., 0.1% heptafluorobutyric acid) and an organic modifier (e.g., 5% acetonitrile) |
| Flow Rate | 1.0 mL/min |
| Detection | UV Absorbance at ~252 nm |
| Internal Standard | 2'-Deoxyguanosine |
Transient Kinetic Studies with Viral Polymerases
Transient kinetic studies are employed to elucidate the detailed mechanism of action by which the active triphosphate form of this compound (ddGTP) inhibits viral polymerases, such as reverse transcriptases (RTs). These studies measure the rates of individual steps in the polymerization reaction on a millisecond timescale, providing insights into substrate binding, incorporation, and the mechanism of chain termination.
The core of this methodology involves rapidly mixing the enzyme (viral polymerase), a template-primer nucleic acid duplex, and the nucleotide substrates (including ddGTP and the natural deoxynucleoside triphosphates, dNTPs). The reaction is then quenched at various short time points. By analyzing the formation of the product over time, key kinetic parameters can be determined.
Research has shown the differential utilization of ddGTP by various DNA polymerases. For instance, studies have determined the Michaelis constant (K_m) for ddGTP with different polymerases. One study found that for DNA polymerase beta, the K_m value for ddGTP was 1.8 µM, which was even lower than that for its natural counterpart, dGTP (7.8 µM), indicating a high affinity. nih.gov In contrast, retroviral reverse transcriptases were found to utilize ddGTP poorly. nih.gov These kinetic parameters are crucial for understanding the selectivity and potency of the drug. The efficiency of incorporation (k_pol/K_d) of ddGTP compared to the natural dGTP determines its effectiveness as a chain terminator. Because ddGTP lacks a 3'-hydroxyl group, its incorporation into the growing DNA chain prevents the formation of the next phosphodiester bond, leading to immediate termination of DNA synthesis.
Cell-Based Assays for Antiviral Activity and Cytotoxicity
Cell-based assays are fundamental for evaluating the therapeutic potential of this compound by determining its antiviral efficacy and its toxicity to host cells. These assays provide a crucial link between biochemical activity and biological effect.
Antiviral Activity Assays: To measure the antiviral activity of ddG, a susceptible host cell line (e.g., human T-lymphoblastoid cells like CEM or MT-2) is infected with a specific virus, such as Human Immunodeficiency Virus (HIV). The infected cells are then incubated with various concentrations of ddG. The effectiveness of the compound is typically assessed by measuring the inhibition of viral replication. Common endpoints include:
Reverse Transcriptase (RT) Activity: Measuring the activity of the viral RT enzyme in the cell culture supernatant.
Viral Antigen Production: Quantifying the levels of viral proteins (e.g., HIV p24 antigen) using techniques like ELISA.
Cytopathic Effect (CPE) Reduction: Assessing the ability of the compound to protect cells from virus-induced death or morphological changes. nih.gov
Virus Yield Reduction: Quantifying the amount of infectious virus produced in the presence of the drug. nih.gov
From the dose-response curve generated, the 50% effective concentration (EC_50) is calculated, representing the concentration of ddG required to inhibit viral replication by 50%.
Cytotoxicity Assays: It is equally important to assess the toxicity of ddG to the host cells to determine its therapeutic index (the ratio of cytotoxicity to antiviral activity). Uninfected cells are cultured with a range of ddG concentrations. Cell viability is then measured using various methods:
Dye Exclusion Assays: Using dyes like trypan blue to count viable cells.
Metabolic Assays: Measuring metabolic activity, for example, with assays that rely on the reduction of tetrazolium salts (e.g., MTT, MTS) by mitochondrial dehydrogenases in living cells.
The 50% cytotoxic concentration (CC_50), the concentration that reduces cell viability by 50%, is determined from these experiments. A high therapeutic index (CC_50/EC_50) is desirable for a potential antiviral drug.
| Parameter | Definition | Significance |
|---|---|---|
| EC50 (50% Effective Concentration) | Concentration of the compound that inhibits viral replication by 50%. | Measures the antiviral potency of the compound. |
| CC50 (50% Cytotoxic Concentration) | Concentration of the compound that reduces the viability of host cells by 50%. | Measures the toxicity of the compound to host cells. |
| Therapeutic Index (TI) | Ratio of CC50 to EC50 (CC50/EC50). | Indicates the selectivity of the compound for the virus over the host cell. A higher TI is better. |
Molecular Techniques for DNA and RNA Analysis (e.g., Northern Blot, Southern Blot)
Molecular biology techniques such as Southern and Northern blotting are used to directly observe the effects of this compound on viral nucleic acid synthesis within infected cells.
Southern Blotting: This technique is used to detect and analyze specific DNA sequences. purdue.eduresearchgate.net In the context of ddG research, Southern blotting can be employed to examine the impact of the drug on the synthesis of viral DNA. researchgate.netnih.govnih.gov Low-molecular-weight DNA is extracted from virus-infected cells that have been treated with ddG or left untreated. This DNA is then separated by size using agarose (B213101) gel electrophoresis. Following separation, the DNA is denatured into single strands and transferred to a solid membrane (e.g., nitrocellulose or nylon). purdue.eduresearchgate.net The membrane is then incubated with a labeled DNA probe that is complementary to a specific viral DNA sequence. The probe hybridizes to the target viral DNA, and the resulting labeled bands can be visualized. This method allows researchers to identify and quantify different forms of viral DNA, such as replication intermediates. A reduction in the amount of newly synthesized viral DNA in ddG-treated cells would provide direct evidence of its inhibitory effect on reverse transcription.
Northern Blotting: This method is analogous to Southern blotting but is used for the analysis of RNA. nih.gov It can be utilized to assess the effect of ddG on the transcription of viral genes. Total RNA is extracted from infected cells, separated by gel electrophoresis under denaturing conditions, and transferred to a membrane. The membrane is then probed with a labeled nucleic acid probe specific for a viral RNA transcript. Changes in the levels or sizes of viral mRNAs in response to ddG treatment can provide insights into the downstream consequences of inhibiting reverse transcription, as the production of viral transcripts depends on the successful integration of the proviral DNA, which is the product of reverse transcription.
Enzyme Assays for Metabolic Pathway Analysis
Enzyme assays are critical for understanding the metabolic activation (anabolism) and breakdown (catabolism) of this compound. For ddG to be an effective antiviral agent, it must be converted intracellularly to its active triphosphate form, ddGTP. Enzyme assays help identify the specific cellular enzymes responsible for this phosphorylation cascade.
The methodology typically involves incubating ddG with cell extracts or purified enzymes in the presence of necessary cofactors (like ATP and Mg²⁺). The reaction products are then analyzed, often using HPLC or radiometric methods, to measure the rate of formation of the monophosphate (ddGMP), diphosphate (B83284) (ddGDP), and triphosphate (ddGTP) forms.
Studies on similar dideoxynucleosides have identified key enzymes in their metabolic pathways. For example, this compound has been shown to be a substrate for cytosolic 5'-nucleotidase, which can catalyze the initial phosphorylation step. nih.gov The approximate K_m value of the nucleotidase for dideoxyguanosine was found to be 0.9 mM. nih.gov Subsequent phosphorylation steps to the diphosphate and triphosphate forms are carried out by guanylate kinase and nucleoside diphosphate kinase, respectively. Enzyme assays can quantify the efficiency of each of these steps, identifying potential rate-limiting steps in the activation pathway. nih.gov Conversely, assays can also identify enzymes involved in the degradation of ddG, such as purine (B94841) nucleoside phosphorylase, which can cleave the glycosidic bond to release the guanine (B1146940) base. nih.gov Understanding these metabolic pathways is essential for predicting the compound's efficacy and potential for drug interactions.
Computational and Modeling Approaches for Structure-Activity Relationships
Computational and modeling approaches, particularly Quantitative Structure-Activity Relationship (QSAR) studies, are powerful tools for understanding and predicting the biological activity of compounds like this compound and for designing more potent analogs. ispub.comnih.gov
QSAR methodologies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ispub.com The process involves several key steps:
Data Set Preparation: A series of structurally related compounds (e.g., various 2',3'-dideoxynucleoside analogs) with experimentally determined biological activities (e.g., EC_50 values) is compiled.
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecule's physicochemical properties, such as electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) characteristics.
Model Development: Statistical methods, such as multiple linear regression or more advanced machine learning algorithms, are used to build a mathematical model that relates the descriptors to the observed biological activity.
Model Validation: The predictive power of the QSAR model is rigorously tested using statistical validation techniques and, ideally, an external set of compounds not used in the model's development.
For ddG and its analogs, QSAR studies can identify key structural features that are critical for potent antiviral activity and low cytotoxicity. ispub.com For instance, such studies might reveal the optimal size or electronic properties of substituents on the purine base or the sugar moiety.
Molecular Modeling and Docking: In addition to QSAR, molecular modeling techniques like docking are used to visualize and analyze the interaction between the active form of the drug (ddGTP) and its target enzyme, such as HIV reverse transcriptase. researchgate.netnih.gov A three-dimensional model of the enzyme's active site is used to predict the binding mode and affinity of ddGTP. researchgate.netnih.gov These simulations can help rationalize the experimental kinetic data and provide a structural basis for the drug's mechanism of action, revealing specific amino acid residues that are crucial for binding and catalysis. researchgate.netnih.gov This information is invaluable for the rational design of new nucleoside analogs with improved affinity for the viral polymerase and reduced affinity for host cell DNA polymerases, potentially leading to a better therapeutic profile.
Q & A
Basic Research Questions
Q. What is the mechanism by which 2',3'-Dideoxyguanosine (ddG) inhibits viral reverse transcriptase in HIV therapy?
- Answer : ddG lacks a 3'-hydroxyl group, preventing phosphodiester bond formation during DNA elongation, thereby acting as a chain terminator. Structural studies reveal that resistance mutations (e.g., Q151M, F116Y) in HIV-1 reverse transcriptase cluster near the dNTP-binding site, reducing ddG-triphosphate binding affinity. Kinetic assays (e.g., IC50 measurements) demonstrate increased resistance in mutant strains, correlating with reduced antiviral efficacy .
Q. How is this compound utilized in DNA sequencing methodologies?
- Answer : ddG-triphosphate (ddGTP) is a key component in Sanger sequencing. It terminates DNA synthesis when incorporated by DNA polymerase, generating fragments of varying lengths. Electrophoretic separation of these fragments allows base-specific sequence determination. Comparative studies with other dideoxynucleotides (e.g., ddATP, ddCTP) highlight ddGTP's specificity for guanine-rich regions .
Q. What synthetic routes are available for this compound production?
- Answer : ddG is synthesized via chemical or enzymatic methods. Chemical routes often involve deoxygenation of guanosine derivatives using reagents like POCl3, while enzymatic approaches employ engineered purine nucleoside phosphorylases for higher stereochemical control. Recent advancements favor enzymatic synthesis due to milder conditions and reduced byproduct formation .
Advanced Research Questions
Q. How do resistance mutations to this compound develop in HIV-1, and what experimental approaches track their progression?
- Answer : Resistance arises through sequential mutations (e.g., Q151M → F116Y → F77L) in HIV-1 reverse transcriptase. Longitudinal viral sampling from patients undergoing combination therapy (e.g., AZT + ddC/ddI) coupled with clonal analysis and RT inhibition assays (Ki/IC50 determinations) track mutation emergence. Structural modeling (e.g., 3D RT homology) identifies mutation-induced steric hindrance at the dNTP-binding site .
Q. What biochemical techniques assess the stability of microtubule polymers formed with this compound triphosphate (ddGTP)?
- Answer : Turbidity assays monitor microtubule polymerization/depolymerization kinetics under varying conditions (e.g., Ca²⁺, temperature, dilution). ddGTP-stabilized polymers exhibit reduced stability compared to GTP analogs, with MAPs (microtubule-associated proteins) enhancing resilience. Triphosphate depletion studies further differentiate ddGTP's role in tubulin dynamics .
Q. How do enzymatic synthesis methods for this compound derivatives compare to chemical approaches in yield and scalability?
- Answer : Enzymatic methods using engineered nucleoside phosphorylases achieve >90% yield under mild conditions (pH 7–8, 25–37°C), avoiding toxic reagents like POCl3. Chemical synthesis, while scalable, requires multiple protection/deprotection steps and harsh solvents, reducing overall efficiency (60–75% yield). Recent studies highlight enzymatic routes for industrial-scale production of antiviral intermediates .
Q. What structural insights explain the conformational flexibility of this compound in RNA/DNA hybrids?
- Answer : NMR and ab initio molecular orbital calculations reveal that ddG adopts a C2'-endo sugar pucker, distinct from the C3'-endo conformation in ribonucleosides. This flexibility disrupts base stacking in RNA-DNA hybrids, reducing duplex stability. Comparative studies with 2'-deoxyguanosine highlight ddG's unique pseudorotational profile .
Q. Can this compound derivatives serve as biomarkers for neurological disorders?
- Answer : In rhesus macaque models, ddG analogs (e.g., 6-chloro-ddG) modulate COX1/2 expression in brain tissues, linking nucleotide metabolism to neuroinflammation. Quantitative PCR and immunohistochemistry are used to correlate ddG exposure with cyclooxygenase activity in non-neuronal cells .
Methodological Considerations
- Resistance Profiling : Use site-directed mutagenesis to introduce RT mutations (e.g., Q151M) into HIV-1 clones, followed by viral replication assays and IC50 determinations .
- Polymer Stability Assays : Combine turbidity measurements with electron microscopy to visualize microtubule integrity under ddGTP treatment .
- Enzymatic Synthesis Optimization : Screen mutant phosphorylase libraries for improved catalytic efficiency using high-throughput HPLC .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
